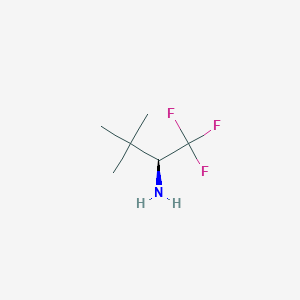

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

Description

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine characterized by a branched carbon chain, two methyl groups at the β-position, and a trifluoromethyl (-CF₃) group at the α-position. The stereochemistry (S-configuration) imparts distinct physicochemical and biological properties compared to its enantiomer, (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such amines valuable in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDHBAMNSWXENT-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705323 | |

| Record name | (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736127-08-5 | |

| Record name | (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method includes the alkylation of a chiral amine with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce various amines.

Scientific Research Applications

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

The (R)-enantiomer (CAS Ref: 10-F080320) is commercially available and shares identical molecular weight (127.108 g/mol) and formula (C₄H₈NF₃) with the (S)-form. Enantiomeric differences often lead to divergent pharmacological activities. For example, in chiral amines like CPA [(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine], the (R)- and (S)-forms exhibit distinct receptor binding affinities . The (S)-enantiomer of 2,2-dimethyl-1-trifluoromethyl-propylamine may similarly show altered metabolic pathways or target selectivity compared to its (R)-counterpart .

Table 1: Enantiomeric Comparison

Trifluoromethyl-Substituted Amines

(a) (S)-N-Methyl-1,1,1-trifluoro-2-propylamine (CAS: 1365937-57-0)

This compound shares the trifluoromethyl group but replaces one methyl group with a hydrogen atom, resulting in reduced steric bulk. Its hydrochloride salt (CAS: 1389320-35-7) is water-soluble, unlike the free base, highlighting how functional modifications impact solubility .

(b) N-[2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethyl]propylamine

This α,α-disubstituted amine features a trifluoromethyl group and a phenyl ring. Its complex structure increases molecular weight (C₁₈H₁₉F₃N) and lipophilicity compared to the simpler (S)-2,2-dimethyl derivative. Such structural variations influence bioavailability and synthetic complexity .

Table 2: Trifluoromethyl-Substituted Amines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₄H₈NF₃ | 127.108 | Branched chain, high steric hindrance |

| (S)-N-Methyl-1,1,1-trifluoro-2-propylamine | C₄H₈NF₃ | 127.108 | Linear chain, lower steric bulk |

| N-[2-Phenyl-1-(2-CF₃-phenyl)ethyl]propylamine | C₁₈H₁₉F₃N | 306.35 | Aromatic rings, higher lipophilicity |

Cyclopropane-Containing Amines

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CPA)

CPA (CAS: 220352-38-5) incorporates a cyclopropane ring and difluorophenyl group, enhancing rigidity and electronic effects. Its hydrochloride salt is used in antidepressants, demonstrating how structural rigidity can improve target specificity . In contrast, this compound lacks aromaticity but benefits from trifluoromethyl-induced electronegativity.

Table 3: Cyclopropane vs. Branched-Chain Amines

Biological Activity

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. Its structure includes:

- Chirality : The presence of a chiral center can lead to different biological activities for its enantiomers.

- Trifluoromethyl Group : This substituent enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have shown that compounds with similar structures exhibit various pharmacological effects, including:

- Antibacterial Activity : The trifluoromethyl group has been linked to enhanced antibacterial properties against certain pathogens .

- Antichlamydial Activity : Research indicates that derivatives containing the trifluoromethyl group can impair the growth of Chlamydia trachomatis, suggesting potential for developing selective treatments for chlamydial infections .

Case Studies

- Antichlamydial Activity Study :

- Antibacterial Evaluation :

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | CHFN | Antichlamydial; Antibacterial |

| Propylamine | CHN | Minimal antibacterial activity |

| 1-Trifluoroacetylpropylamine | CHFN | Moderate antibacterial activity |

| 2-Methylpropylamine | CHN | No significant biological activity reported |

Q & A

Q. What are the optimal synthetic routes for (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine, considering stereochemical control?

Methodological Answer:

- Stereoselective synthesis can be achieved via chiral auxiliary-mediated alkylation or asymmetric hydrogenation. For example, using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base facilitates nucleophilic substitution while minimizing racemization .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively isolates the enantiomerically pure product. Monitor via thin-layer chromatography (TLC) to confirm reaction progress .

Q. How can the structural configuration of this compound be confirmed post-synthesis?

Methodological Answer:

- X-ray crystallography is the gold standard for absolute stereochemical confirmation. Prepare single crystals by slow evaporation in a non-polar solvent (e.g., hexane) .

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polar mobile phase (e.g., ethanol/heptane) provides enantiomeric excess (ee) quantification. Compare retention times with racemic standards .

Q. What spectroscopic techniques are critical for characterizing the trifluoromethyl group’s electronic environment?

Methodological Answer:

- ¹⁹F NMR reveals chemical shifts indicative of the trifluoromethyl group’s electronic interactions. A singlet near δ -60 to -70 ppm confirms its presence and symmetry .

- IR spectroscopy detects C-F stretching vibrations (~1100–1250 cm⁻¹). Coupled with DFT calculations, this validates bond strength and hybridization .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolytic instability of the trifluoromethyl group under basic conditions?

Methodological Answer:

- Protecting groups : Use silyl ethers (e.g., TBDPS) to shield reactive sites during synthesis. For example, tert-butyldiphenylsilyl (TBDPS) groups stabilize intermediates in multi-step reactions .

- Low-temperature reactions : Perform substitutions at -78°C (dry ice/acetone bath) to suppress side reactions. Monitor via in-situ ¹⁹F NMR to track degradation .

Q. How does the steric environment of the trifluoromethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric hindrance : The bulky -CF₃ group reduces SN2 reactivity but favors SN1 mechanisms in polar aprotic solvents (e.g., DMF). Kinetic studies using Eyring plots quantify activation parameters .

- Competitive experiments : Compare reaction rates with analogs (e.g., -CH₃ vs. -CF₃) under identical conditions. Hammett substituent constants (σₘ) correlate electronic effects .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric reactions?

Methodological Answer:

- DFT calculations : Optimize transition-state geometries using B3LYP/6-31G(d) to identify stereochemical pathways. Compare with experimental ee values to validate models .

- Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to design enantioselective protocols .

Data Contradictions & Resolution

Q. Conflicting reports on the compound’s solubility in polar solvents: How to resolve discrepancies?

Methodological Answer:

- Controlled solubility assays : Measure solubility in DMSO, THF, and water using gravimetric analysis. Account for impurities via LC-MS to ensure data reliability .

- Literature cross-validation : Compare results with fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline) to identify trends in fluorocarbon solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.